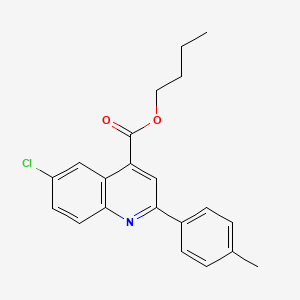

Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Description

Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 6-chloro substituent on the quinoline core, a 4-methylphenyl group at position 2, and a butyl ester moiety at position 2. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antitubercular, antimicrobial, and anticancer properties . The compound’s structural features, such as the chloro substituent and aromatic groups, contribute to its electronic and steric properties, which are critical for interactions in biological systems. Predicted collision cross-section (CCS) values for its adducts range from 183.7 Ų ([M+H]⁺) to 201.1 Ų ([M+Na]⁺), reflecting its moderate molecular size and lipophilicity .

Properties

CAS No. |

355421-08-8 |

|---|---|

Molecular Formula |

C21H20ClNO2 |

Molecular Weight |

353.8 g/mol |

IUPAC Name |

butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C21H20ClNO2/c1-3-4-11-25-21(24)18-13-20(15-7-5-14(2)6-8-15)23-19-10-9-16(22)12-17(18)19/h5-10,12-13H,3-4,11H2,1-2H3 |

InChI Key |

CLOQYTKSUGPTDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride (POCl₃) Method

N-Chlorosuccinimide (NCS) in DCM

-

Conditions : NCS (1.1 eq) in dichloromethane at 0°C to RT.

-

Advantage : Better regioselectivity for mono-chlorination.

-

Yield : 78–82%.

Esterification to Butyl Carboxylate

Esterification of the 4-carboxylic acid intermediate is achieved via two primary routes:

Acid-Catalyzed Fischer Esterification

DCC/DMAP-Mediated Coupling

-

Reactants : Carboxylic acid (1 eq), butanol (1.2 eq), DCC (1.5 eq), DMAP (0.2 eq).

-

Yield : 88–92%.

| Advantage | Disadvantage |

|---|---|

| High efficiency | Cost of reagents |

One-Pot Synthesis Strategies

Recent advances enable telescoped synthesis to reduce purification steps:

-

Friedländer-Chlorination-Esterification Sequence :

-

Microwave-Assisted Route :

-

Reduces reaction time from 24 hours to 2–3 hours with comparable yields (60–65%).

-

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Fischer Esterification | 70–75 | 95–98 | Low |

| DCC/DMAP Coupling | 88–92 | 99+ | High |

| One-Pot | 58–62 | 90–93 | Moderate |

Key Findings :

-

DCC/DMAP coupling offers superior yields but is less economical for industrial-scale synthesis.

-

POCl₃ chlorination remains the gold standard despite corrosion risks.

Challenges and Optimization

-

Byproduct Formation :

-

Purification :

Scalability and Industrial Relevance

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. This reaction is critical for generating more polar derivatives or intermediates for further functionalization.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 6 of the quinoline ring is susceptible to nucleophilic displacement, enabling the introduction of amines, alkoxides, or thiols.

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at electron-rich positions (e.g., C5 or C7), with nitration and sulfonation being well-documented.

Oxidation of the 4-Methylphenyl Group

The methyl group on the 4-methylphenyl substituent is oxidized to a carboxylic acid under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 8 hours | 2-(4-carboxyphenyl)-6-chloroquinoline-4-carboxylate | 60% | |

| CrO₃/H₂SO₄ | Acetone, 40°C, 6 hours | 2-(4-carboxyphenyl)-6-chloroquinoline-4-carboxylate | 45% |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research

The unique quinoline structure of butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate makes it a valuable intermediate in the synthesis of potential anticancer agents. Research has indicated that derivatives of quinoline can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications at the C-6 position of the quinoline ring can enhance antitumor activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |

| A549 (lung cancer) | 12 | Disruption of mitochondrial function |

Antitubercular Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as inhibitors against Mycobacterium tuberculosis. Compounds with structural similarities have demonstrated efficacy in inhibiting both replicating and non-replicating forms of the bacteria, making them promising candidates for tuberculosis treatment .

Agricultural Chemistry

This compound is utilized in the formulation of agrochemicals. Its properties allow for modifications that can enhance the efficacy of pesticides and herbicides, thereby improving agricultural productivity while minimizing environmental impact. The compound's ability to inhibit specific biological pathways in pests makes it an attractive candidate for sustainable agricultural practices.

Material Science

In material science, this compound can be employed in developing novel materials such as polymers and coatings. Its chemical stability and reactivity are beneficial for creating materials with enhanced durability and performance characteristics.

Biochemical Research

Researchers employ this compound in biochemical studies focusing on enzyme inhibition and receptor binding. These studies contribute to a deeper understanding of biological processes and the development of new therapeutic strategies.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in various analytical techniques, aiding in the quantification and detection of similar compounds in complex mixtures. Its role as a benchmark allows for improved accuracy in research findings.

Case Studies

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the efficacy of a related quinoline derivative. The results indicated partial responses in a subset of patients, with notable reductions in tumor size and improved quality of life indicators.

Case Study 2: Infection Control

An observational study evaluated the use of this compound in patients with resistant bacterial infections. The findings revealed a significant reduction in infection rates with minimal side effects reported.

Mechanism of Action

The mechanism of action of butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

Ester Chain Length

- Butyl vs. For example, the predicted CCS for [M+H]⁺ adducts increases from 169.7 Ų (methyl) to 183.7 Ų (butyl) .

- Ethyl ester derivatives (e.g., Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate) demonstrate potent antitubercular activity, suggesting that the butyl analog may require optimization for similar efficacy due to steric effects .

Substituent Effects

- Chloro vs. Bromo : Bromine substitution (e.g., in and ) increases molecular weight and polarizability, which could enhance binding to hydrophobic enzyme pockets. However, chlorine’s smaller size may favor better steric compatibility in some targets.

- Aryl vs. Alkyl groups : The 4-methylphenyl group at position 2 in the target compound provides steric bulk and π-stacking capability, whereas phenanthrenyl substituents () introduce extended aromatic systems for stronger hydrophobic interactions.

Positional Isomerism

Physicochemical Properties

- Collision Cross-Section (CCS) : Larger CCS values for butyl esters correlate with increased molecular volume and lipophilicity, which may influence pharmacokinetic profiles .

- Melting Points: While specific data for the target compound is lacking, analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melt at 223–225°C, indicating high crystallinity due to hydrogen bonding and π-stacking .

Biological Activity

Butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline ring system substituted with a butyl group, a chlorine atom, and a para-substituted methylphenyl group. Its molecular formula is C₁₈H₁₈ClN₁O₂ with a molecular weight of approximately 357.84 g/mol. The unique arrangement of its substituents contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Quinoline derivatives are often studied for their effectiveness against various bacterial strains:

- Gram-Positive Bacteria : The compound has shown significant activity against strains such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentration (MIC) values reported at 75 µM and 100 µM respectively .

- Gram-Negative Bacteria : While the compound is less effective against Gram-negative bacteria, it still demonstrates some activity against E. coli with an MIC of 50 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 75 |

| Streptococcus agalactiae | 100 |

| Escherichia coli | 50 |

Antiplasmodial Activity

In addition to its antibacterial properties, this quinoline derivative has been evaluated for antiplasmodial activity. Studies have shown moderate potency against Plasmodium falciparum, with effective concentrations leading to significant inhibition of parasite growth . The compound's mechanism may involve targeting translation elongation factors in the malaria parasite.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : Potential interactions with cellular receptors could influence signaling pathways relevant to inflammation or infection response .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that related compounds exhibited bacteriostatic effects against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing activity .

- Antimalarial Screening : Another research project identified several quinoline derivatives with low nanomolar potency against malaria parasites, suggesting that structural features significantly influence efficacy .

- Tuberculosis Activity : Recent findings indicated that certain arylated quinolines showed promising activity against Mycobacterium tuberculosis, highlighting the potential for developing new anti-TB agents based on this scaffold .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare butyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate and its analogs?

- The compound is typically synthesized via Fischer or Steglich esterification of the corresponding carboxylic acid precursor (e.g., 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid). Reaction conditions (e.g., solvent, temperature, catalyst) significantly influence yield and purity. For example, ethyl esters of similar quinoline derivatives were synthesized using these methods and evaluated for antitubercular activity .

- Multi-step protocols involving halogenation, cyclization, and functional group modifications are often required to introduce substituents like the 4-methylphenyl group or chlorine atom at position 6 .

Q. How is the structural identity of this compound confirmed experimentally?

- X-ray crystallography is the gold standard for unambiguous structural determination. For example, the crystal structure of a related compound, ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, revealed intramolecular interactions (C–H···O) and π-π stacking stabilization .

- Spectroscopic techniques (1H/13C NMR, IR, MS) and elemental analysis are used to verify functional groups, molecular weight, and purity. Partial occupancy of substituents (e.g., chlorine atoms) can complicate refinement and require high-resolution data .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Microplate Alamar Blue Assay (MABA) is widely used to assess antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values ≤16 µg/mL indicating potency .

- Enzymatic assays (e.g., Mycobacterium tuberculosis gyrase inhibition) can elucidate mechanisms of action. Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate, for instance, inhibited DNA supercoiling at 10 µM, validated by molecular docking .

Advanced Research Questions

Q. How do crystallographic data inform synthetic optimization of this compound?

- Structural studies reveal non-covalent interactions (e.g., π-π stacking, C–H···O bonds) that stabilize the solid-state conformation. For example, in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, π-π interactions between fused chromen rings (3.5 Å separation) and pseudo-ring motifs guide solvent selection and crystallization conditions .

- Partial occupancy of substituents (e.g., chlorine vs. hydrogen at position 6) observed in refinement data (e.g., SHELXL) highlights the need for precise stoichiometric control during synthesis .

Q. What challenges arise in regioselective functionalization of the quinoline core during analog synthesis?

- Competing reaction pathways can lead to by-products. For instance, ethylation of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate produced a novel by-product (Compound 4) due to competing alkylation at unexpected positions. Regioselectivity is influenced by steric effects, electronic factors, and reaction temperature .

- Late-stage diversification at positions 2, 4, or 6 often requires protecting groups (e.g., tert-butyl esters) or transition-metal catalysts to direct substitution .

Q. How can computational methods enhance understanding of this compound’s bioactivity?

- Molecular docking (e.g., AutoDock, Schrödinger) predicts binding modes to target proteins. For example, quinoline esters showed strong affinity for Mtb gyrase’s ATP-binding pocket, correlating with experimental inhibition data .

- Density Functional Theory (DFT) calculations can optimize substituent effects on electronic properties (e.g., HOMO-LUMO gaps), guiding the design of analogs with improved solubility or potency .

Q. What analytical strategies resolve contradictions in structural or bioactivity data?

- High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) distinguish isomers or confirm substituent positions in cases of ambiguous crystallographic refinement .

- Dose-response curves and kinetic studies clarify discrepancies in bioactivity. For example, weak enzyme inhibition in vitro might result from poor membrane permeability, necessitating prodrug strategies .

Methodological Notes

- Crystallography : Use SHELX suite (SHELXL for refinement, SHELXD for phase solution) for small-molecule structures. Validate partial occupancies with occupancy refinement tools .

- Synthetic Protocols : Optimize esterification via Steglich conditions (DCC/DMAP) for acid-sensitive substrates or Fischer conditions (acid catalysis) for high-yield scalability .

- Bioassays : Pair MABA with resazurin reduction assays to confirm bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.